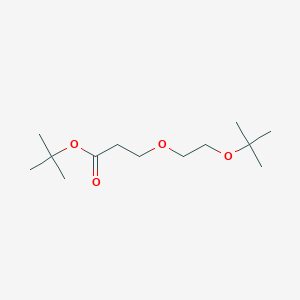
tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate, also known as TBEP, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 274.39 g/mol. TBEP is used in a variety of applications, including as a solvent, a plasticizer, and a flame retardant. In
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate as a flame retardant is not fully understood. However, it is believed to work by releasing free radicals that interfere with the combustion process. This compound has also been found to inhibit the formation of char, which can further reduce the flammability of materials.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is not considered to be a carcinogen. However, it can cause skin and eye irritation, and inhalation of the vapors can cause respiratory irritation. Ingestion of this compound can cause gastrointestinal irritation and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is a versatile compound that can be used in a variety of lab experiments. Its low toxicity and high solubility make it a useful solvent, while its flame retardant properties make it useful for experiments involving flammable materials. However, this compound can be expensive and difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate research. One area of interest is the development of more efficient and environmentally friendly flame retardants. This compound has been found to be effective, but there is a need for compounds that are even more effective and less toxic. Another area of interest is the use of this compound as a plasticizer in biodegradable polymers. This could lead to the development of more sustainable materials that are less harmful to the environment. Finally, there is a need for more research into the potential health effects of this compound exposure, particularly on long-term exposure and at low doses.
Conclusion:
This compound is a versatile compound that is commonly used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While this compound has proven to be a useful compound, there is still much to be learned about its potential health effects and its role in the development of more sustainable materials.
Métodos De Síntesis
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is synthesized through the reaction of tert-butanol and 3-(2-bromoethoxy)propanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is commonly used in scientific research as a solvent and plasticizer for polymers. It is also used as a flame retardant in various materials, such as plastics, textiles, and electronics. This compound has been found to be effective in reducing the flammability of these materials, making them safer for use.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-12(2,3)16-10-9-15-8-7-11(14)17-13(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVIJLNFRRZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

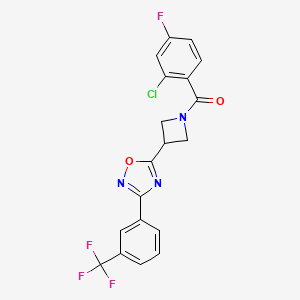

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2809619.png)
![3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809621.png)
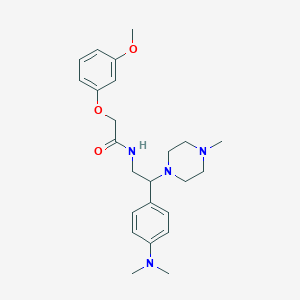
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
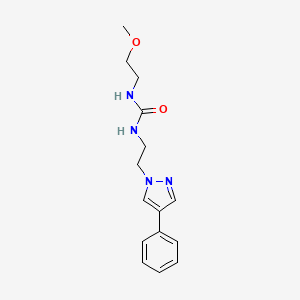
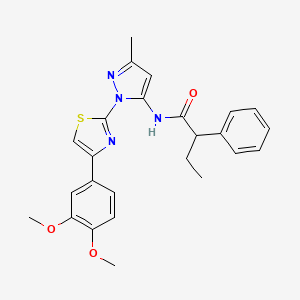
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809632.png)
![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate](/img/structure/B2809633.png)

